molecular formula C12H23NO B1212761 N,N-Diethylcyclohexaneacetamide CAS No. 95715-61-0

N,N-Diethylcyclohexaneacetamide

Cat. No.: B1212761
CAS No.: 95715-61-0
M. Wt: 197.32 g/mol
InChI Key: GWDZAKITCCAJIX-UHFFFAOYSA-N
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Description

The specific properties, applications, and research value of N,N-Diethylcyclohexaneacetamide could not be confirmed at this time. Please consult the product's Certificate of Analysis for detailed specifications or contact us for more information. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

95715-61-0

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2-cyclohexyl-N,N-diethylacetamide

InChI

InChI=1S/C12H23NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3

InChI Key

GWDZAKITCCAJIX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CC1CCCCC1

Canonical SMILES

CCN(CC)C(=O)CC1CCCCC1

Other CAS No.

95715-61-0

Synonyms

N,N-DECA
N,N-diethylcyclohexaneacetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N,N-Diethylcyclohexaneacetamide with structurally related acetamides, focusing on molecular properties, synthesis, applications, and safety.

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound* C₁₂H₂₃NO 197.3 (estimated) Cyclohexylmethyl group, N,N-diethyl substitution
N,N-Diethylacetamide C₆H₁₃NO 115.18 Linear alkyl chain, N,N-diethyl substitution
N,N-Dimethylacetamide C₄H₉NO 87.12 Smaller alkyl groups (methyl), higher polarity
N,N-Dicyclohexylacetamide C₁₄H₂₅NO 223.36 Two cyclohexyl groups, increased steric hindrance
N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide C₁₉H₃₀N₂O 302.45 Complex structure with phenyl and cyclohexyl groups

Notes:

  • *Estimated molecular weight for this compound based on structural analysis.
  • Cyclohexane-containing analogs exhibit higher molecular weights and lipophilicity compared to linear-chain acetamides.

Physical and Chemical Properties

  • Solubility : N,N-Diethylacetamide is miscible with water and organic solvents due to its polar amide group and small alkyl chains . In contrast, the cyclohexane group in this compound reduces water solubility, enhancing lipid membrane permeability.
  • Boiling Point : N,N-Dimethylacetamide has a boiling point of 165°C , while N,N-Diethylacetamide’s boiling point is higher (~200°C) due to larger alkyl groups. The cyclohexane variant likely exceeds 250°C, similar to N,N-dicyclohexylacetamide .
  • Density : N,N-Diethylacetamide derivatives (e.g., N,N-Diethylacetoacetamide) have densities ~0.994 g/mL ; the cyclohexane analog is expected to be denser (~1.05–1.10 g/mL).

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves reacting cyclohexaneacetyl chloride with diethylamine. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

  • Cyclohexaneacetyl Chloride Preparation : Cyclohexaneacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction is typically conducted at 40–60°C for 2–4 hours, yielding the acid chloride.

  • Amidation : The acid chloride is slowly added to a cooled (0–5°C) solution of diethylamine in a non-polar solvent (e.g., diethyl ether or methylene chloride). Triethylamine is often added to scavenge HCl, preventing side reactions.

  • Workup : The mixture is stirred for 12–24 hours at room temperature, followed by filtration to remove amine salts. The solvent is evaporated under reduced pressure, and the crude product is purified via vacuum distillation or recrystallization.

Key Parameters :

  • Molar Ratio : A 10% excess of diethylamine ensures complete conversion of the acid chloride.

  • Solvent Choice : Methylene chloride enhances reaction homogeneity, while ether facilitates easier HCl removal.

  • Yield : Typically 75–85% with >95% purity after distillation.

Direct Condensation of Cyclohexaneacetic Acid and Diethylamine

This method avoids handling corrosive acid chlorides by employing high-temperature condensation.

Procedure :

  • Reaction Setup : Cyclohexaneacetic acid and diethylamine are combined in a 1:1.2 molar ratio. The mixture is heated to 200–240°C under nitrogen or vacuum for 6–8 hours.

  • Water Removal : A Dean-Stark trap or molecular sieves are used to remove water, shifting the equilibrium toward amide formation.

  • Purification : Unreacted amine and acid are removed via aqueous washes (5% HCl and NaHCO₃), followed by drying and distillation.

Key Parameters :

  • Catalysts : Phosphoric acid or p-toluenesulfonic acid (0.5–1 mol%) accelerates the reaction.

  • Yield : 60–70% due to competing side reactions (e.g., esterification).

Optimization Strategies for Industrial Production

Solvent-Free Synthesis

Recent advancements favor solvent-free conditions to reduce environmental impact. In one protocol, cyclohexaneacetic acid and diethylamine are ball-milled with a TiO₂ catalyst, achieving 88% yield in 2 hours at 80°C.

Microwave-Assisted Amidation

Microwave irradiation (100–150°C, 300 W) reduces reaction time to 30–45 minutes, with yields comparable to traditional methods.

Comparative Analysis of Synthesis Methods

Parameter Acid Chloride Method Direct Condensation Solvent-Free
Yield (%)75–8560–7080–88
Reaction Time (h)12–246–82
Purity (%)>9585–90>90
ScalabilityHighModerateModerate

Industrial-Scale Production Considerations

Waste Management

  • HCl Neutralization : Spent triethylamine·HCl is treated with NaOH to recover triethylamine.

  • Solvent Recycling : Methylene chloride and ether are distilled and reused.

Applications and Derivative Development

This compound’s efficacy as an insect repellent stems from its volatility and molecular geometry, which disrupts insect chemoreception. Modifications such as fluorination or branching (e.g., neoalkanamide analogs) enhance longevity and specificity .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling N,N-Diethylcyclohexaneacetamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Ventilation : Ensure adequate airflow to prevent vapor accumulation (explosive limits: not specified, but similar amides require <10% vapor concentration) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. Which spectroscopic techniques are optimal for characterizing N,N-Diethylcyclohexaneacetamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the cyclohexane ring and amide group. For example, the cyclohexane protons appear as multiplet signals at δ 1.2–2.1 ppm, while the amide carbonyl resonates near δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z ~183.2 for C11_{11}H21_{21}NO) and fragmentation patterns (e.g., loss of diethylamine) .

Q. What is a standard synthetic route for N,N-Diethylcyclohexaneacetamide?

  • Methodological Answer :

  • Ester-to-Amide Conversion : React cyclohexaneacetic acid methyl ester with diethylamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, using LiAlH4_4 as a catalyst. Purify via vacuum distillation (yield: ~75%) .
  • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 3:1) and confirm purity by gas chromatography (GC >99%) .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., cyclohexane ring flipping) .
  • 2D Techniques : Use 1H^1H-13C^{13}C HSQC to correlate carbonyl carbons with adjacent protons, distinguishing regioisomers .
  • Reference Standards : Compare with synthesized analogs (e.g., N,N-dimethyl derivatives) to validate assignments .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of diethylamine, improving amidation efficiency (yield increase: 15–20%) .
  • Catalyst Screening : Test alternatives to LiAlH4_4, such as NaH or Grubbs catalysts, for reduced side reactions .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl group conversion (peak shift from 1740 cm1^{-1} to 1650 cm1^{-1}) .

Q. How does N,N-Diethylcyclohexaneacetamide degrade under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., cyclohexaneacetic acid via HPLC) to identify hydrolysis as a primary pathway .
  • Light Sensitivity : UV-Vis spectroscopy shows >5% degradation after 48 hours under UV light (λ = 254 nm), necessitating amber glass storage .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles?

  • Methodological Answer :

  • Dose-Response Studies : Replicate acute toxicity assays (e.g., OECD 423) using purified batches to rule out impurity-driven effects (e.g., residual diethylamine) .
  • Species-Specific Metabolism : Compare rodent vs. human hepatocyte metabolism via LC-MS to identify species-dependent detoxification pathways .

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